![molecular formula C13H17F3N2O2 B2840796 Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate CAS No. 180462-82-2](/img/structure/B2840796.png)

Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

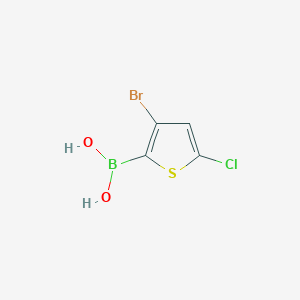

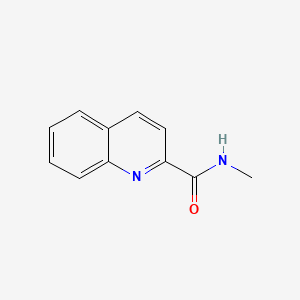

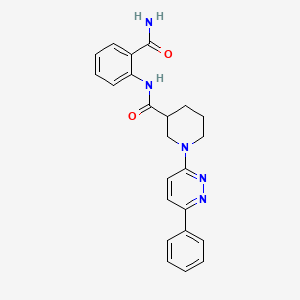

Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate is a compound with the CAS Number: 1690617-00-5 . It has a molecular weight of 290.29 and its IUPAC name is tert-butyl 2- (2- (trifluoromethyl)benzyl)hydrazine-1-carboxylate . The compound is white to yellow solid in physical form .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate is 1S/C13H17F3N2O2/c1-12 (2,3)20-11 (19)18-17-8-9-6-4-5-7-10 (9)13 (14,15)16/h4-7,17H,8H2,1-3H3, (H,18,19) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate has a molecular weight of 290.29 . It is a white to yellow solid . The compound’s IUPAC name is tert-butyl 2- (2- (trifluoromethyl)benzyl)hydrazine-1-carboxylate .Aplicaciones Científicas De Investigación

Antiviral Protease Inhibitors

- Application : Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate serves as an intermediate for the preparation of antiviral protease inhibitors . These inhibitors play a crucial role in combating viral infections by targeting specific enzymes involved in viral replication.

Deoxofluorination Reagent

- Application : The compound can be used as a deoxofluorination reagent. Initially, sulfur tetrafluoride (SF4) was employed for deoxofluorination of aldehydes, ketones, and carboxylic acids, yielding -CF2H, -CF2-, and -CF3 functional groups, respectively . Its mild reaction conditions and good atom economy make it an attractive alternative for synthetic organic chemists.

Copper-Catalyzed Trifluoromethylthiolation of Indoles

- Application : Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate can be utilized in copper-catalyzed direct trifluoromethylthiolation reactions with indoles. This method offers an alternative and practical approach due to readily accessible reagents and mild reaction conditions .

Polymerization Studies

- Application : The kinetics of radical copolymerization of vinylidene fluoride (VDF) with tert-butyl 2-trifluoromethacrylate (MAF-TBE) were monitored. The resulting poly(VDF-co-MAF-TBE) copolymer exhibited interesting microstructure and molecular weight evolution . Such studies contribute to material science and polymer engineering.

Drug Discovery

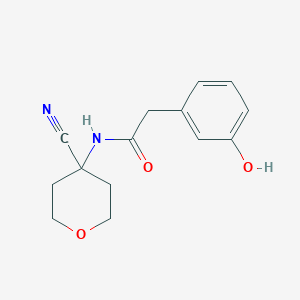

- Application : Incorporating the piperazine ring, as seen in this compound, is an important synthetic strategy in drug discovery. The conformational flexibility of the piperazine ring and its polar nitrogen atoms enhance favorable interactions with macromolecules. Researchers explore modifications of piperazine-based compounds for various therapeutic purposes .

Biological Activities

- Application : While not highly potent, tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate exhibits moderate antibacterial and antifungal activities. Its diverse biological effects stem from the piperazine ring’s versatility and capacity for hydrogen bonding .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[[4-(trifluoromethyl)phenyl]methylamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18-17-8-9-4-6-10(7-5-9)13(14,15)16/h4-7,17H,8H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDVSGHXEUIXLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2840721.png)

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride](/img/structure/B2840722.png)

![Methyl 2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2840723.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2840735.png)